N-(3,4-dimethoxybenzyl)-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide
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Overview
Description
N-(3,4-dimethoxybenzyl)-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide, also known by its chemical formula C18H18N2O5, is a complex organic compound. Let’s break down its structure:
- The benzyl group (C6H5CH2) is attached to the nitrogen atom.
- The pyridine ring (C5H4N) contains a hydroxyl group (OH) and a methyl group (CH3).
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- Industrial production methods typically involve large-scale synthesis using optimized conditions.
- Solvent choice, temperature, and catalysts play crucial roles in achieving high yields.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, converting the hydroxyl group to a carbonyl group.
Reduction: Reduction of the pyridine ring may yield a saturated derivative.
Substitution: The benzyl group can be substituted with other functional groups.
Oxidation: Reagents like potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic media.
Reduction: Sodium borohydride (NaBH) or hydrogen gas (H) with a suitable catalyst.
Substitution: Various nucleophiles (e.g., amines, halides) under appropriate conditions.
- Oxidation: Formation of the corresponding carboxylic acid.
- Reduction: Saturated derivative of the pyridine ring.
- Substitution: Benzyl group substitution products.
Scientific Research Applications
Medicine: Investigated for potential therapeutic effects due to its structural resemblance to certain natural products.
Chemical Biology: Used as a probe to study specific biological pathways.
Industry: Limited applications due to its complexity.
Mechanism of Action
Molecular Targets: Interaction with specific receptors or enzymes.
Pathways: Modulation of cellular signaling pathways.
Comparison with Similar Compounds
Unique Features: Its combination of benzyl and pyridine moieties sets it apart.
Similar Compounds: Related compounds include other pyridine derivatives and benzyl-substituted molecules.
Properties
Molecular Formula |
C17H20N2O5 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetamide |
InChI |
InChI=1S/C17H20N2O5/c1-11-6-13(20)8-17(22)19(11)10-16(21)18-9-12-4-5-14(23-2)15(7-12)24-3/h4-8,20H,9-10H2,1-3H3,(H,18,21) |
InChI Key |
MYDZQKNFGJWDIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CC(=O)NCC2=CC(=C(C=C2)OC)OC)O |
Origin of Product |
United States |
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